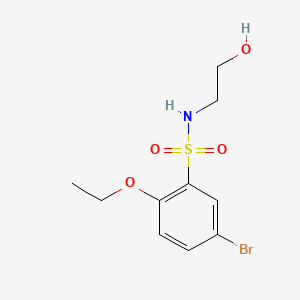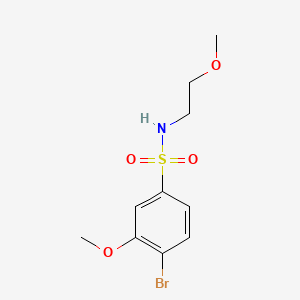
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide, also known as BES, is a sulfonamide compound that has been widely used in scientific research. BES is a white crystalline powder that is soluble in water and organic solvents. BES has been used in various research applications, including biochemistry, physiology, and pharmacology.
Mecanismo De Acción
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide acts as a pH indicator by changing color in response to changes in pH. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has a pKa value of 7.5, which means that it changes color from yellow to blue as the pH increases from 7.5 to 9.0. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to measure the pH of acidic solutions by adding a base to the solution and observing the color change of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the pH of intracellular compartments, such as lysosomes and endosomes. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the pH of extracellular fluids, such as blood and urine. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the effects of pH on enzyme activity, protein folding, and membrane transport. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the effects of pH on drug metabolism and drug transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has several advantages as a pH indicator in scientific research. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a highly sensitive indicator that can detect changes in pH within a narrow range. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is also a stable compound that does not degrade over time. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is soluble in water and organic solvents, which makes it easy to use in various experimental conditions. However, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has some limitations as a pH indicator. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can interfere with some enzymatic assays and protein assays. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also interact with some drugs and affect their metabolism and transport.
Direcciones Futuras
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has many potential future directions in scientific research. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can be used to study the pH of intracellular compartments in various cell types. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to study the effects of pH on drug metabolism and drug transport in different disease models. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to develop new pH-sensitive drug delivery systems. Further research is needed to explore the potential of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide in these areas.
In conclusion, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound that has been widely used in scientific research as a pH indicator. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has a simple and efficient synthesis method and unique properties that make it useful in various research applications. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has the potential for future directions in studying the pH of intracellular compartments, drug metabolism, and drug delivery systems. However, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has some limitations as a pH indicator that need to be considered in experimental design.
Métodos De Síntesis
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can be synthesized by reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The reaction yields 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide as a white crystalline powder with a high purity. The synthesis method is simple and efficient, making 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide an accessible compound for scientific research.
Aplicaciones Científicas De Investigación
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been widely used in scientific research due to its unique properties. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound that can act as a pH indicator, which makes it useful in biochemical and physiological studies. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the pH of intracellular compartments, such as lysosomes and endosomes. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the pH of extracellular fluids, such as blood and urine.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPXEQNAHNODBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)

![2-ethyl-1-({4'-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B603038.png)






![Phenol, 2-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B603048.png)
![5-bromo-2-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B603049.png)


